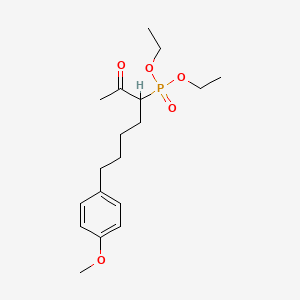
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes an acetyl group, a methoxyphenyl group, and a pentyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (1-acetyl-5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester
- Phosphonic acid, (1-acetyl-5-(4-hydroxyphenyl)pentyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester is unique due to its specific structural features, such as the methoxyphenyl group and the pentyl chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
73514-96-2 |
|---|---|
Molekularformel |
C18H29O5P |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
3-diethoxyphosphoryl-7-(4-methoxyphenyl)heptan-2-one |
InChI |
InChI=1S/C18H29O5P/c1-5-22-24(20,23-6-2)18(15(3)19)10-8-7-9-16-11-13-17(21-4)14-12-16/h11-14,18H,5-10H2,1-4H3 |
InChI-Schlüssel |
WCQPPVLANBMAAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(CCCCC1=CC=C(C=C1)OC)C(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



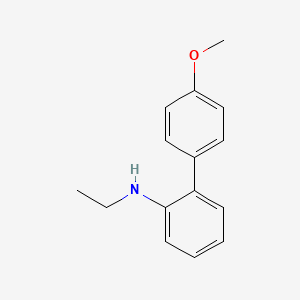
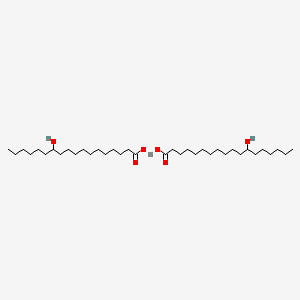
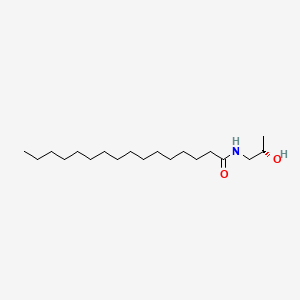


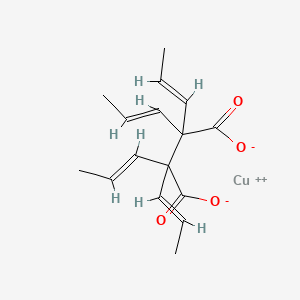

![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)

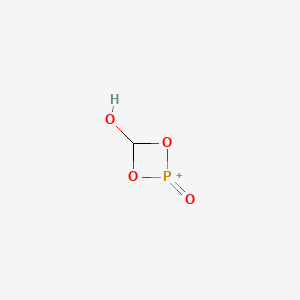

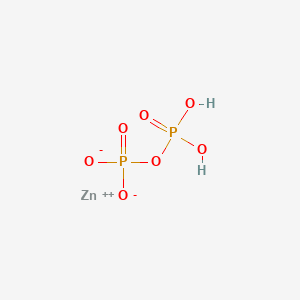
![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)
